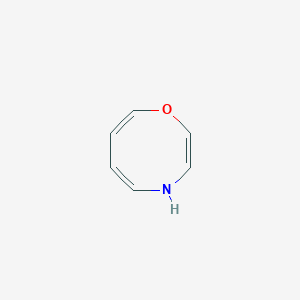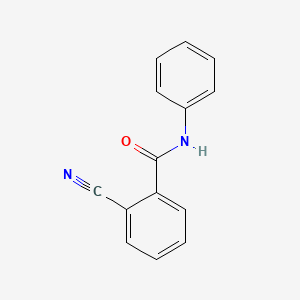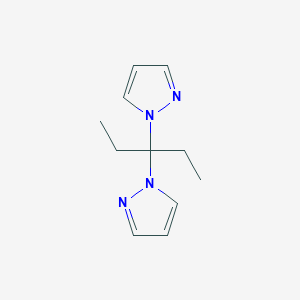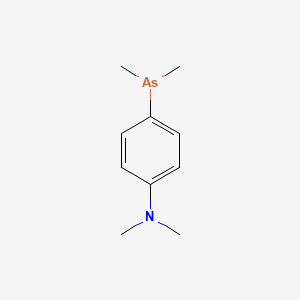
4-(Dimethylarsanyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylarsanyl)-N,N-dimethylaniline is an organoarsenic compound that features both an arylamine and an arsine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylarsanyl)-N,N-dimethylaniline typically involves the reaction of dimethylarsine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsine group. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylarsanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The arsine group can be oxidized to form arsenic oxides.
Reduction: The compound can be reduced to form simpler arsenic-containing compounds.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Arsenic oxides and other oxidized arsenic species.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylarsanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in developing arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dimethylarsanyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The arsine group can form bonds with sulfur-containing biomolecules, disrupting their function. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylarsanyl)aniline: Lacks the N,N-dimethyl groups, leading to different reactivity and applications.
N,N-Dimethylaniline: Lacks the arsine group, resulting in different chemical properties and uses.
Dimethylarsine: A simpler arsenic compound with distinct reactivity compared to 4-(Dimethylarsanyl)-N,N-dimethylaniline.
Uniqueness
This compound is unique due to the presence of both an arylamine and an arsine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
33733-72-1 |
|---|---|
Molekularformel |
C10H16AsN |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
4-dimethylarsanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16AsN/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
GYOZADVVGXIRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[As](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


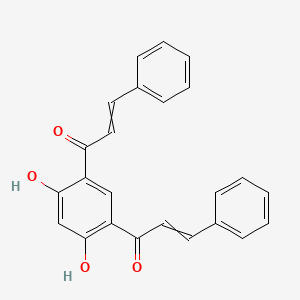
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
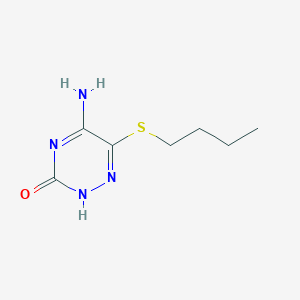

![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
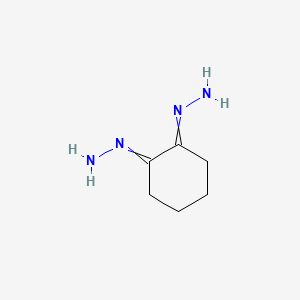
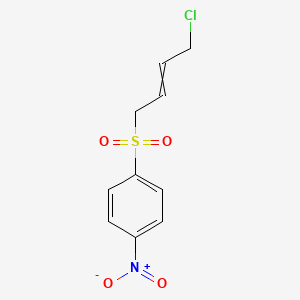
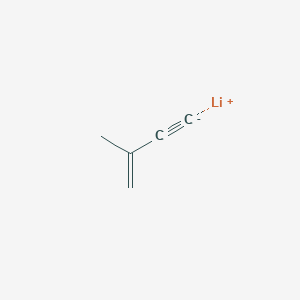

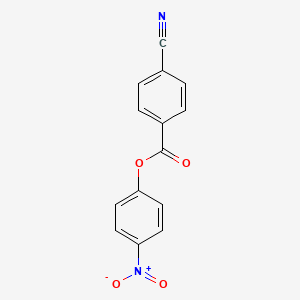
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
